4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
CAS No.: 912569-53-0
Cat. No.: VC2287601
Molecular Formula: C10H7ClN2O2S
Molecular Weight: 254.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 912569-53-0 |
---|---|
Molecular Formula | C10H7ClN2O2S |
Molecular Weight | 254.69 g/mol |
IUPAC Name | 4-pyrimidin-2-ylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H |
Standard InChI Key | BPLYUKDYQDTCTE-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Canonical SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride is characterized by its molecular formula C₁₀H₇ClN₂O₂S and a molecular weight of 254.69 g/mol. The compound is identified by CAS number 912569-53-0 and consists of a benzene ring substituted with both a pyrimidin-2-yl group and a sulfonyl chloride group, creating a bifunctional molecular architecture that facilitates its role in chemical synthesis.
Chemical Identifiers
The compound is known by several synonyms in scientific literature and commercial databases, highlighting its importance in chemical research and industry applications.
Table 1: Chemical Identifiers of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Parameter | Value |
---|---|
CAS Number | 912569-53-0 |
IUPAC Name | 4-pyrimidin-2-ylbenzenesulfonyl chloride |
Molecular Formula | C₁₀H₇ClN₂O₂S |
Molecular Weight | 254.69 g/mol |
Standard InChI | InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10 |
Standard InChIKey | BPLYUKDYQDTCTE-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Physical Properties
The physical properties of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride provide insight into its behavior under various conditions, which is essential for handling and processing considerations.
Table 2: Physical Properties of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Property | Value |
---|---|
Physical State | Solid |
Density | 1.432 g/cm³ |
Melting Point | 159.5-161.5 °C |
Boiling Point | 310.7 °C at 760 mmHg |
Flash Point | 141.7 °C |
Polar Surface Area (PSA) | 68.30000 |
LogP | 3.15190 |
Applications and Uses
4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride serves as a versatile intermediate in various chemical synthesis processes, with applications spanning multiple industries.
As a Chemical Intermediate
The compound is primarily utilized as a fine chemical intermediate in various synthetic processes, particularly those involving pyrimidine and benzene rings. Its bifunctional nature allows it to participate in diverse chemical transformations, making it valuable in the construction of complex molecular architectures.
The sulfonyl chloride functionality serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions produce sulfonamides, sulfonate esters, and sulfothioesters, respectively, which are important structural motifs in many bioactive compounds.
Parameter | Classification |
---|---|
Hazard Symbol | C (Corrosive) |
Risk Codes | 36 |
Safety Measures | 26 |
Research Findings
Research on 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride primarily focuses on its synthetic applications and chemical reactivity. Studies have explored its potential in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, to form complex organic molecules.
Structure-Activity Relationships
Research on related compounds has employed quantitative structure-activity relationship (QSAR) methods to identify key molecular descriptors influencing biological activity. For instance, studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides used OPLS (Orthogonal Projections to Latent Structure) models to predict anticancer activity based on structural features .
Similar approaches could potentially be applied to derivatives of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride to predict their biological activities and guide synthetic efforts toward compounds with enhanced properties for specific applications.
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